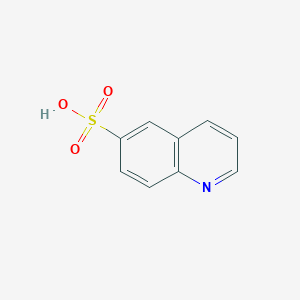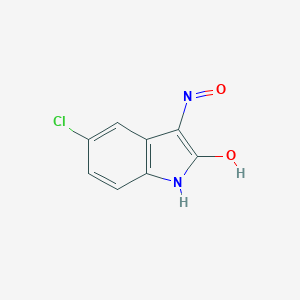![molecular formula C20H24N2 B189188 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole CAS No. 165894-00-8](/img/structure/B189188.png)
2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole
描述
2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole is a chemical compound with the molecular formula C20H24N2 . It has an average mass of 292.418 Da and a monoisotopic mass of 292.193939 Da . This compound is not intended for human or veterinary use but is used for research purposes.
Synthesis Analysis
The synthesis of pyrrole derivatives, which includes 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole, involves various methods. One common method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The molecular structure of 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole is based on the heterocyclic dilactam 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione . The structure includes a pyrrole ring, which is a five-membered aromatic heterocycle, and a pyrazine ring .Chemical Reactions Analysis
Pyrrole derivatives, including 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole, can undergo various chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .科学研究应用
Luminescent Polymers : A study by Zhang and Tieke (2008) investigated polymers containing the pyrrolo[3,4-c]pyrrole unit, demonstrating strong fluorescence and solubility in organic solvents. These properties suggest potential applications in organic optoelectronics (Zhang & Tieke, 2008).
Conducting Polymers : Sotzing et al. (1996) synthesized a series of bis(pyrrol-2-yl) arylenes, exhibiting low oxidation potentials and stability in the conducting form, indicating applications in electronic devices (Sotzing et al., 1996).
Synthesis of Bioactive Compounds : Martín-Santos et al. (2012) explored the synthesis of 3,4-disubstituted pyrroles, which are important for constructing bioactive compounds like tetraporphyrines (Martín-Santos et al., 2012).
Symmetrically Substituted Diketopyrrolopyrrole Derivatives : Zhang et al. (2014) synthesized diketopyrrolopyrrole derivatives under mild conditions, potentially useful in organic optoelectronics and biological systems due to increased water solubility (Zhang et al., 2014).
Direct Polyarylation of Pyrrole Derivatives : Zhao et al. (2013) studied the direct polyarylation of pyrrole derivatives, yielding 2,5-diarylpyrroles with potential applications in the synthesis of complex organic compounds (Zhao et al., 2013).
N-(2-azetidinonyl) 2,5-disubstituted Pyrroles : Bandyopadhyay et al. (2013) developed a green method to synthesize N-(2-azetidinonyl) 2,5-disubstituted pyrroles, which are important in medicinal chemistry and drug discovery (Bandyopadhyay et al., 2013).
Photoluminescent Conjugated Polymers : Beyerlein and Tieke (2000) described π-conjugated polymers containing pyrrolo[3,4-c]pyrrole units, suitable for electronic applications due to their photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).
Neutral Anion Receptors : Anzenbacher et al. (2000) used pyrrole derivatives to create neutral anion receptors with enhanced affinities, indicating potential applications in sensor technologies (Anzenbacher et al., 2000).
Synthesis of Pyrrolo[3,4-d][1,2]diazepines : Kharaneko and Bogza (2013) reported on the synthesis of pyrrolo[3,4-d][1,2]diazepines, a rare and little-studied heterocyclic analog with potential in medicinal compound design (Kharaneko & Bogza, 2013).
Anionic Supramolecular Polymer : Gale et al. (2002) synthesized compounds containing pyrrole units that form polyanionic chains via hydrogen bonds, suggesting applications in the field of supramolecular chemistry (Gale et al., 2002).
属性
IUPAC Name |
2,5-dibenzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-3-7-17(8-4-1)11-21-13-19-15-22(16-20(19)14-21)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWRNULNYFSFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610829 | |
| Record name | 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole | |
CAS RN |
165894-00-8 | |
| Record name | 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



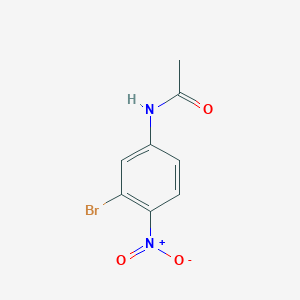
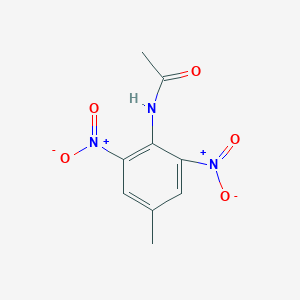
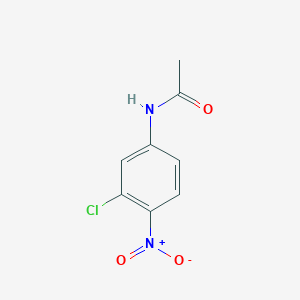
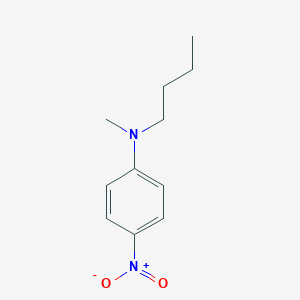
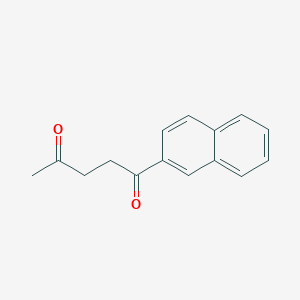
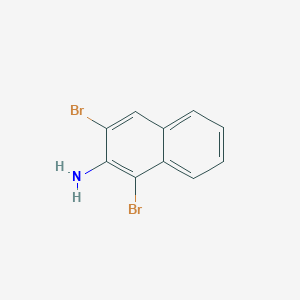
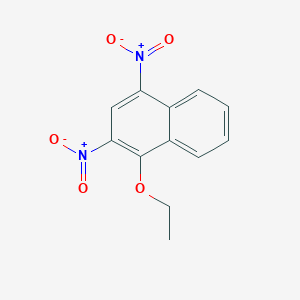
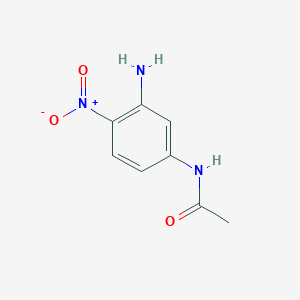
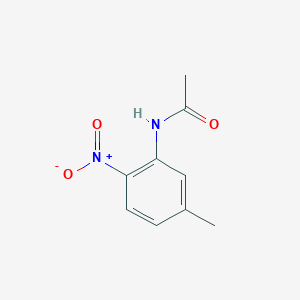
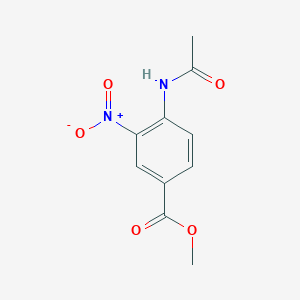
![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)
